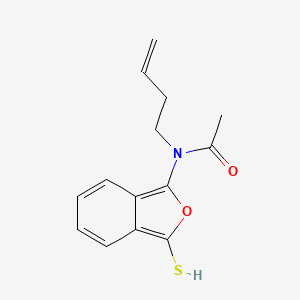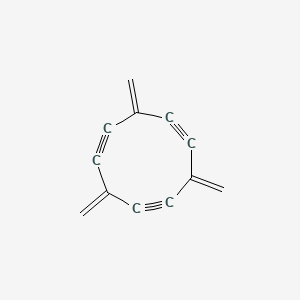
3,6,9-Trimethylidenecyclonona-1,4,7-triyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9-Trimethylidenecyclonona-1,4,7-triyne is a chemical compound with the molecular formula C12H6 It is a member of the cyclononatriyne family, characterized by three methylene groups attached to a cyclononatriyne ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trimethylidenecyclonona-1,4,7-triyne typically involves alkyne metathesis reactions. One of the methods reported involves the use of molybdenum-catalyzed alkyne metathesis. This method utilizes sterically-hindered diynes to achieve site-selective alkyne metathesis, producing the desired conjugated triyne products . The reaction conditions often include the use of well-defined tungsten or molybdenum-based catalysts to promote the formation of new carbon-carbon triple bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of alkyne metathesis can be scaled up for industrial applications. The use of robust catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
化学反応の分析
Types of Reactions
3,6,9-Trimethylidenecyclonona-1,4,7-triyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons. Substitution reactions can result in halogenated derivatives of the compound.
科学的研究の応用
3,6,9-Trimethylidenecyclonona-1,4,7-triyne has several scientific research applications, including:
Chemistry: It is used in the study of alkyne metathesis and the synthesis of conjugated polyynes.
Biology: Its derivatives are explored for potential biological activities, such as antibacterial and antitumor properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism by which 3,6,9-Trimethylidenecyclonona-1,4,7-triyne exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and materials. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or its biological activity.
類似化合物との比較
Similar Compounds
1,3,5-Hexatriyne: Another triyne compound with similar structural features.
3,6,9-Trismethylene-1,4,7-cyclononatriyne: A closely related compound with similar chemical properties.
Uniqueness
3,6,9-Trimethylidenecyclonona-1,4,7-triyne is unique due to its specific arrangement of methylene groups and the cyclononatriyne ring
特性
CAS番号 |
639472-78-9 |
|---|---|
分子式 |
C12H6 |
分子量 |
150.18 g/mol |
IUPAC名 |
3,6,9-trimethylidenecyclonona-1,4,7-triyne |
InChI |
InChI=1S/C12H6/c1-10-4-6-11(2)8-9-12(3)7-5-10/h1-3H2 |
InChIキー |
QGAAIARSOSQDSR-UHFFFAOYSA-N |
正規SMILES |
C=C1C#CC(=C)C#CC(=C)C#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12572833.png)
![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)
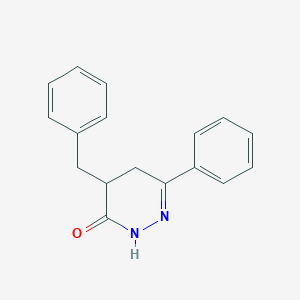
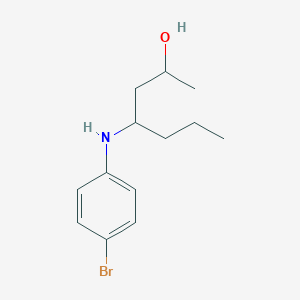
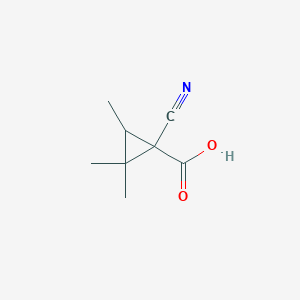
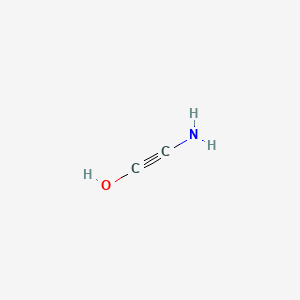
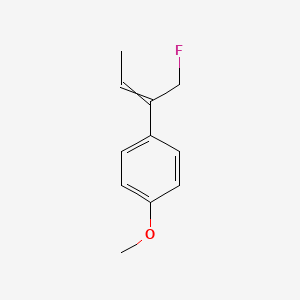
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)
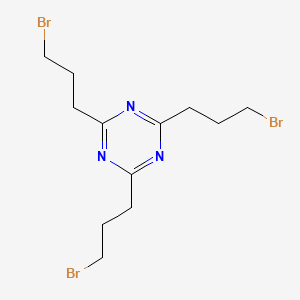
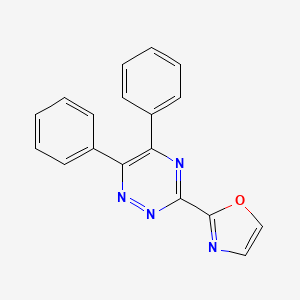
![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
